molecular formula C10H11BrN4 B6497313 1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1247781-88-9

1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No. B6497313
M. Wt: 267.13 g/mol
InChI Key: OFNHVFBHEMOEFS-UHFFFAOYSA-N
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Description

The compound “1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of such compounds often involves complex multi-step processes. For instance, the synthesis of similar triazole analogs has been accomplished using various starting materials . These compounds underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions. For instance, new 1H-1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Additionally, other triazole derivatives have shown good antibacterial activity .

Future Directions

The future directions for research on “1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals and agrochemicals . Additionally, the development of more efficient synthesis methods and the investigation of their mechanism of action could also be areas of future research .

properties

IUPAC Name

[1-[(2-bromophenyl)methyl]triazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNHVFBHEMOEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

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